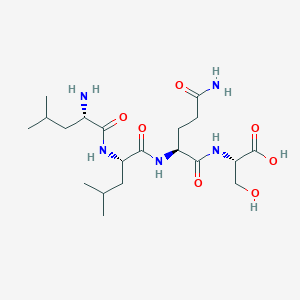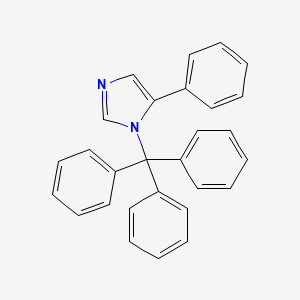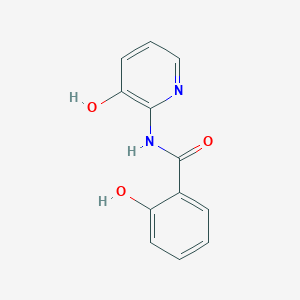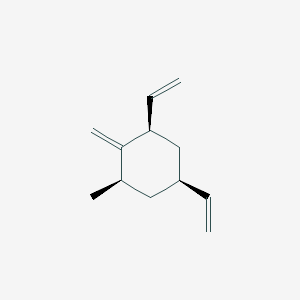
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-: is an aromatic compound with the molecular formula C9H8ClF It is a derivative of benzene, featuring chlorine, fluorine, ethenyl, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- typically involves multiple steps, starting from benzene. The introduction of substituents on the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance:
Chlorination: Benzene can be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Ethenylation: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride (CH2=CHCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced using methyl chloride (CH3Cl) in the presence of AlCl3.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts that enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming products like carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different substituents replacing chlorine or fluorine.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Biology : It may be studied for its potential biological activity and interactions with biomolecules. Medicine : Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems. Industry : The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- depends on its interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the compound can act as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a sigma complex. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of further substitutions.
Comparaison Avec Des Composés Similaires
Benzene, 1-fluoro-4-methyl-: Similar structure but lacks the chlorine and ethenyl groups.
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the fluorine and ethenyl groups.
Benzene, 2-chloro-4-fluoro-1-methyl-: Similar structure but lacks the ethenyl group.
Uniqueness: Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- is unique due to the combination of substituents, which can result in distinct chemical properties and reactivity patterns compared to its analogs
Propriétés
Numéro CAS |
828267-48-7 |
|---|---|
Formule moléculaire |
C9H8ClF |
Poids moléculaire |
170.61 g/mol |
Nom IUPAC |
3-chloro-2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF/c1-3-7-8(11)5-4-6(2)9(7)10/h3-5H,1H2,2H3 |
Clé InChI |
MVWYWQGPRWMIAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)


![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)



![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)

![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
